

# clinical trial outcomes comparing uPAR PET to standard of care imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

# uPAR PET Imaging: A New Frontier in Oncology Diagnostics

A detailed comparison of urokinase plasminogen activator receptor (uPAR) positron emission tomography (PET) with standard of care imaging modalities in clinical trials, offering insights for researchers, scientists, and drug development professionals.

The landscape of oncologic imaging is continuously evolving, with a shift towards molecular imaging techniques that provide not only anatomical but also functional information about tumors. One such emerging modality is uPAR PET, which targets the urokinase plasminogen activator receptor (uPAR), a protein overexpressed in many aggressive cancers and associated with poor prognosis. This guide provides a comprehensive comparison of uPAR PET with standard of care imaging techniques such as fluorine-18-fluorodeoxyglucose ([18F]FDG) PET/CT, computed tomography (CT), and magnetic resonance imaging (MRI), based on available clinical trial data.

### **Performance in Prostate Cancer**

Recent clinical trials have explored the utility of uPAR PET in the context of prostate cancer, a field where accurate risk stratification is crucial for treatment planning. A key study compared the performance of 68Ga-**NOTA-AE105** uPAR PET/MRI with the Gleason score, the histopathological standard for assessing prostate cancer aggressiveness.



| Cancer<br>Type                                 | lmagin<br>g<br>Modali<br>ty                    | Compa<br>rator                             | n     | Sensiti<br>vity | Specifi<br>city | Positiv e Predict ive Value (PPV) | Negati<br>ve<br>Predict<br>ive<br>Value<br>(NPV) | Accura<br>cy |
|------------------------------------------------|------------------------------------------------|--------------------------------------------|-------|-----------------|-----------------|-----------------------------------|--------------------------------------------------|--------------|
| Prostat<br>e<br>Cancer                         | 68Ga-<br>NOTA-<br>AE105<br>uPAR<br>PET/M<br>RI | Gleaso<br>n Score<br>(≥4+3<br>vs.<br>≤3+4) | 29    | 93%             | 62%             | -                                 | -                                                | -            |
| 68Ga-<br>NOTA-<br>AE105<br>uPAR<br>PET/M<br>RI | Gleaso<br>n Score<br>(≥3+4<br>vs.<br>≤3+3)     | 29                                         | 95.7% | 75%             | -               | -                                 | 88.0%                                            |              |

Data for this table was sourced from a phase 2 clinical trial investigating uPAR PET/MRI in prostate cancer patients. The comparison was made against the Gleason score obtained from biopsy.

These findings suggest that uPAR PET imaging shows promise in non-invasively assessing the aggressiveness of prostate cancer, potentially aiding in treatment decisions and reducing the need for invasive biopsies.

## **Insights into Glioblastoma**

In the challenging landscape of glioblastoma, the most aggressive form of brain cancer, uPAR PET has demonstrated significant prognostic value. Clinical studies have shown a high prevalence of uPAR expression in these tumors.

One phase II clinical trial reported that 94% of glioblastomas were uPAR-PET positive, indicating the potential of this imaging technique to identify patients who might benefit from



uPAR-targeted therapies. While direct head-to-head comparisons with MRI in terms of diagnostic accuracy for tumor delineation are still emerging, the high rate of uPAR expression suggests a valuable role for this modality in characterizing these aggressive tumors.

## **Experimental Protocols**

The primary radiotracer used in the cited uPAR PET clinical trials is 68Ga-**NOTA-AE105**. The following provides a general overview of the experimental protocol for a typical uPAR PET/CT or PET/MRI scan.

#### Patient Preparation:

- Patients are typically required to fast for a minimum of 4-6 hours prior to the scan.
- · Hydration is encouraged.

#### Radiotracer Administration:

A dose of approximately 1.8-2.2 MBq/kg (or a fixed dose around 200 MBq) of 68Ga-NOTA-AE105 is administered intravenously.[1]

#### Imaging Acquisition:

- Imaging is typically performed 60 minutes after the injection of the radiotracer.
- For PET/CT, a low-dose CT scan is first acquired for attenuation correction and anatomical localization, followed by the PET scan.
- For PET/MRI, various MRI sequences (e.g., T1-weighted, T2-weighted, diffusion-weighted) are acquired concurrently with the PET data.
- Whole-body or specific region-of-interest scans are performed depending on the clinical question.

#### Image Analysis:

 The uptake of the radiotracer in tumors and other tissues is quantified using the Standardized Uptake Value (SUV).



• Tumor-to-background ratios are often calculated to improve lesion conspicuity.

## Visualizing the Mechanism and Workflow

To better understand the underlying biology and the clinical application of uPAR PET, the following diagrams illustrate the uPAR signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

Caption: uPAR signaling cascade in cancer.





Click to download full resolution via product page

Caption: Experimental workflow for a comparative imaging trial.



## The Future of uPAR PET

The available clinical data, though still expanding, positions uPAR PET as a promising new tool in the armamentarium of oncologic imaging. Its ability to non-invasively characterize tumor aggressiveness and identify potential candidates for targeted therapies holds significant promise for personalized medicine. As more head-to-head comparative studies are completed, the precise role of uPAR PET in the diagnostic and treatment pathways for various cancers will be further elucidated, potentially leading to its integration into standard clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Prospective phase II trial of [68Ga]Ga-NOTA-AE105 uPAR-PET/MRI in patients with primary gliomas: Prognostic value and Implications for uPAR-targeted Radionuclide Therapy
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [clinical trial outcomes comparing uPAR PET to standard
  of care imaging]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12388337#clinical-trial-outcomes-comparing-uparpet-to-standard-of-care-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com